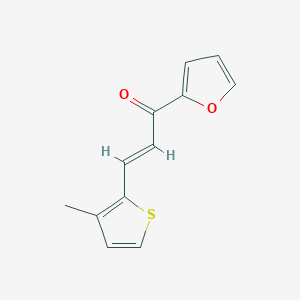
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one, or 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one, is a compound that has been studied in recent years for its potential applications in various fields of scientific research. As a small organic molecule, it has a variety of properties that make it an attractive candidate for a wide range of research applications.
Applications De Recherche Scientifique
3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one has been used in a variety of scientific research applications, most notably in the fields of pharmacology and biochemistry. In pharmacology, it has been used as a model compound to study the binding of drugs to their target molecules. In biochemistry, it has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death. Additionally, it has been used as a tool in the study of metabolic pathways and the regulation of gene expression.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one is not well understood. However, it is believed to interact with various proteins and enzymes in the cell, leading to changes in the cell’s metabolic pathways and gene expression. It is also believed to interact with receptors in the cell membrane, leading to changes in the cell’s response to external stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one have been studied in a variety of organisms, including bacteria, fungi, and mammalian cells. In general, it has been shown to induce changes in the expression of various genes and proteins, as well as to alter the activity of certain enzymes and metabolic pathways. It has also been shown to affect the cell’s response to external stimuli, such as hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one in laboratory experiments has several advantages. For example, it is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. Additionally, it is non-toxic and has low potential for adverse side effects. However, it should be noted that its effects can vary depending on the organism and the concentration used, and that it is not always easy to predict the outcome of a given experiment.
Orientations Futures
Given its potential applications in various fields of scientific research, there are many possible future directions for 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one. For example, further research could be done to explore its effects on different organisms, as well as its potential therapeutic applications. Additionally, further research could be done to better understand its mechanism of action and to identify new ways to utilize it in laboratory experiments. Finally, further research could be done to explore its potential interactions with other molecules and its potential applications in drug discovery.
Méthodes De Synthèse
The synthesis of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one is typically accomplished through a two-step reaction. The first step involves the condensation of 1-methyl-3-phenylprop-2-en-1-one with 2H-benzodioxol-5-ol to form the desired product. The second step involves the removal of water from the reaction mixture to yield the final product. The reaction is typically conducted in an inert atmosphere at a temperature of 80-100°C for 2-3 hours.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12-3-2-4-14(9-12)15(18)7-5-13-6-8-16-17(10-13)20-11-19-16/h2-10H,11H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPIMDPGKVFYJX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

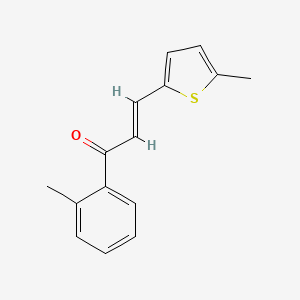

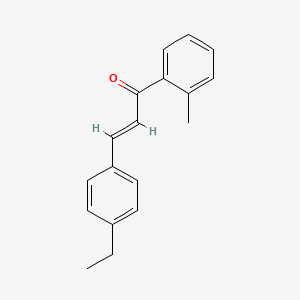

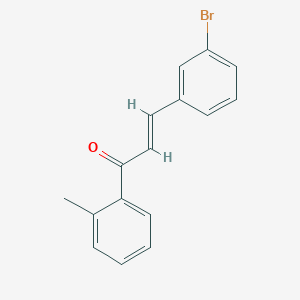
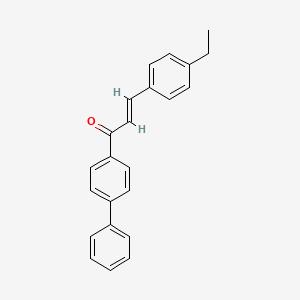
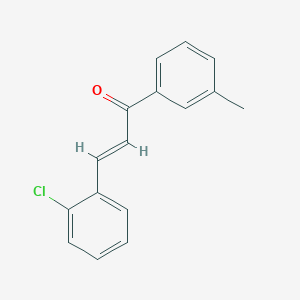

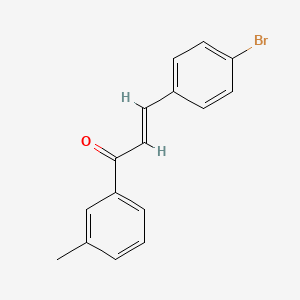
![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

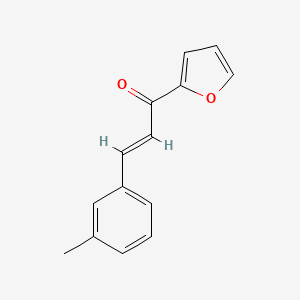
![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
